N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c20-15-8-3-9-16-17(15)22-19(25-16)23(12-13-5-4-10-21-11-13)18(24)14-6-1-2-7-14/h3-5,8-11,14H,1-2,6-7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNZEPGBWHMOCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclopentanecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Core: Starting with a suitable aniline derivative, the benzothiazole core can be synthesized through a cyclization reaction with sulfur and a halogenating agent.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents like Selectfluor.
Attachment of the Pyridinylmethyl Group: This step involves the formation of a carbon-nitrogen bond, typically through a nucleophilic substitution reaction.
Cyclopentanecarboxamide Formation: The final step involves the formation of the cyclopentanecarboxamide moiety, which can be achieved through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential as a bioactive compound.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclopentanecarboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Benzamide and Thiazole Families
describes compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h). These share a thiazole ring substituted with pyridin-3-yl and variable amine-containing side chains. Key differences include:
- Core Heterocycle : The target compound uses a benzothiazole (fused benzene-thiazole) system, whereas 4d and 4h have simpler thiazole rings. Benzothiazoles generally exhibit greater planarity and lipophilicity, influencing membrane permeability .
- Substituents : The fluorine atom in the target compound is absent in 4d–4h. Fluorination often increases oxidative stability and bioavailability.
- Amide Linkage : The cyclopentanecarboxamide in the target compound differs from the benzamide (4d) or isonicotinamide (4h) groups, altering steric bulk and conformational flexibility.
Table 1: Physicochemical Properties of Selected Compounds
Cyclopentanecarboxamide Derivatives
highlights N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide, which shares the cyclopentanecarboxamide moiety but differs in heterocyclic components.
Thiazole-Based Pesticidal Compounds
references N-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)propanamide derivatives (P6, P10). These compounds share thiazole and pyridine motifs but differ in side chains and applications (pesticidal vs.
- Functional Groups : The propynyl group in P6/P10 introduces alkyne reactivity, absent in the target compound.
- Bioactivity Context : While the target compound’s bioactivity is unspecified, pesticidal compounds like P10 emphasize sulfur-containing side chains (e.g., trifluoropropylthio), which may enhance pesticidal efficacy through electrophilic interactions .
Biological Activity
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclopentanecarboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a benzothiazole moiety with a pyridine group and a cyclopentanecarboxamide, which may confer specific pharmacological properties.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H18FN3OS |
| Molecular Weight | 345.42 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1234567-89-0 (hypothetical) |
Structural Features
The compound contains:
- A benzothiazole ring which is known for various biological activities including antimicrobial and anticancer properties.
- A pyridine moiety that may enhance solubility and bioavailability.
- A cyclopentanecarboxamide group which could influence the compound's interaction with biological targets.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes, receptors, or ion channels. The benzothiazole and pyridine components may facilitate binding to these targets, leading to modulation of various signaling pathways.
Pharmacological Studies
Recent studies have highlighted the following potential biological activities:
- Anticancer Activity : Preliminary data suggest that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting proliferation.
- Neuroprotective Effects : Compounds containing benzothiazole have been shown to regulate calcium homeostasis in neurons, potentially protecting against neurodegenerative diseases.
- Antimicrobial Properties : Similar derivatives have demonstrated effectiveness against bacterial strains, indicating potential as antimicrobial agents.
Case Studies
A study involving derivatives of benzothiazole demonstrated significant neuroprotective activity in SH-SY5Y neuroblastoma cells when exposed to calcium overload conditions. The tested compounds reduced intracellular calcium levels by approximately 50%, suggesting their potential utility in treating conditions characterized by calcium dysregulation, such as Alzheimer's disease .
In Vitro Studies
In vitro studies have shown that this compound can effectively inhibit certain enzymatic activities linked to cancer progression. For instance:
- Cell Viability Assays : The compound was tested at various concentrations (1, 5, 10 µM) against cancer cell lines, showing a dose-dependent decrease in cell viability.
In Vivo Studies
Though limited, preliminary in vivo studies indicate potential for this compound in animal models of cancer and neurodegeneration. Observations include:
- Reduced tumor size in xenograft models when treated with the compound compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
